

# Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine

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## Compound of Interest

Compound Name: 3-Methyl-4-hydroxypyridine

Cat. No.: B042995

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These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **3-Methyl-4-hydroxypyridine**. This document includes tabulated NMR data, detailed experimental protocols for acquiring 1D and 2D NMR spectra, and a discussion of the tautomerism that influences its spectral characteristics.

## Introduction

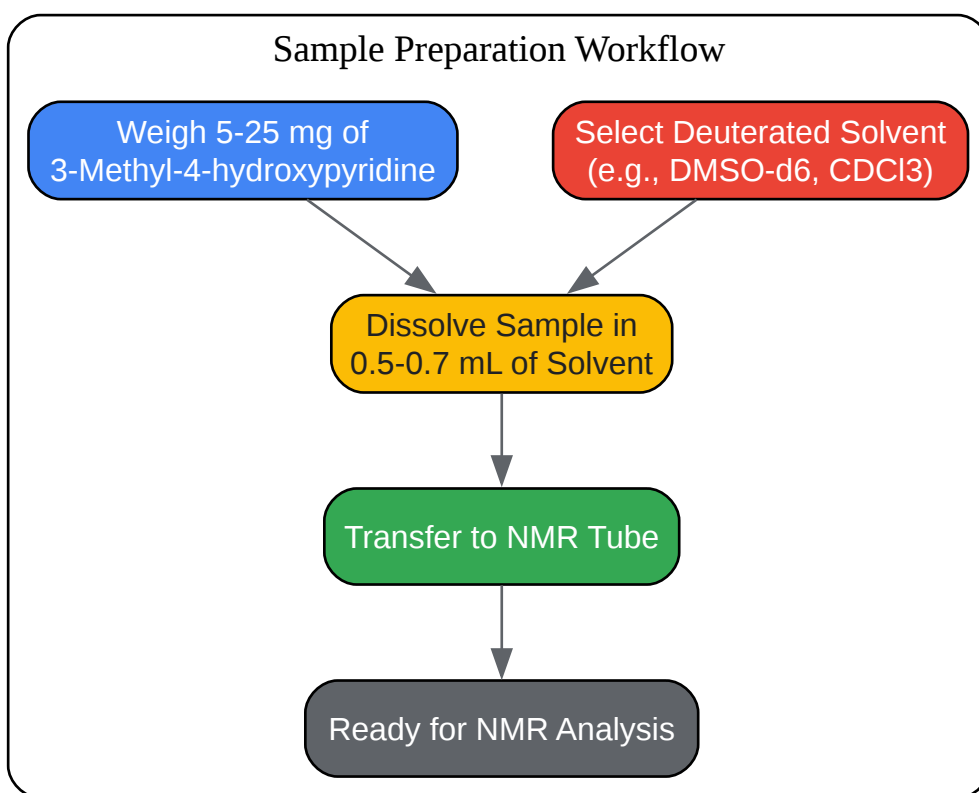
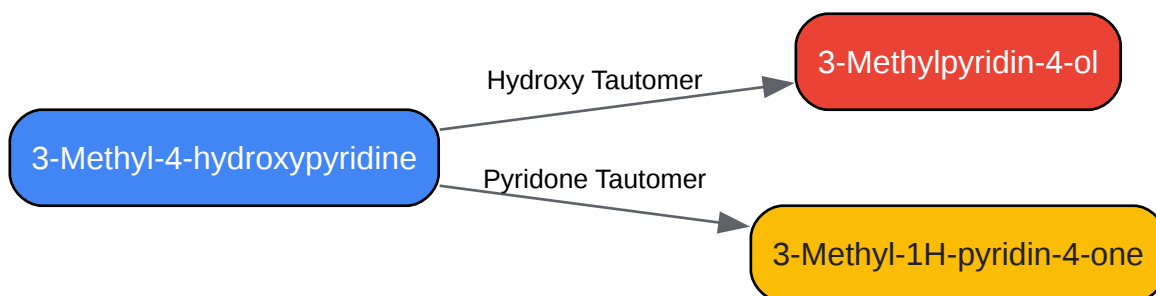
**3-Methyl-4-hydroxypyridine** and its derivatives are important heterocyclic compounds in medicinal chemistry and drug development. NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules. Understanding the NMR profile of **3-Methyl-4-hydroxypyridine** is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets.

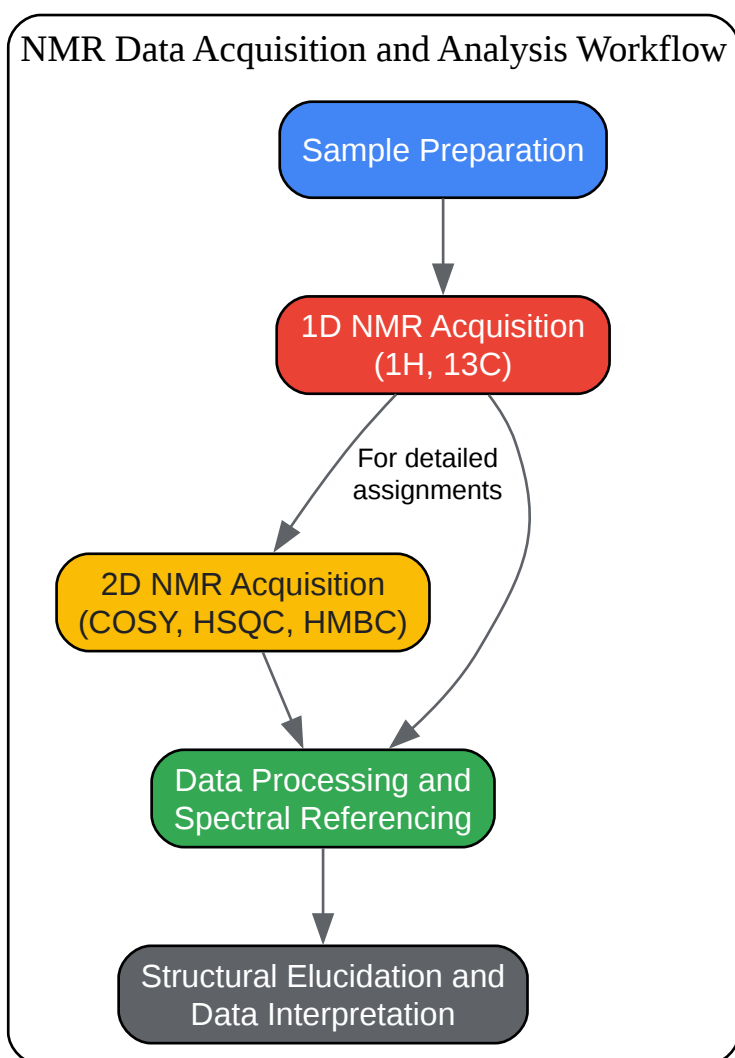
A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridinol form and the pyridone form. This equilibrium is sensitive to the solvent environment, which in turn significantly affects the observed NMR spectra.

## Tautomerism of 3-Methyl-4-hydroxypyridine

**3-Methyl-4-hydroxypyridine** exists as two main tautomers: the hydroxy form (3-Methylpyridin-4-ol) and the keto form (3-Methyl-1H-pyridin-4-one). The predominant tautomer in solution is influenced by the solvent's polarity and hydrogen-bonding capabilities. In non-polar solvents,

the hydroxy form is generally favored, while in polar, protic solvents, the pyridone form often predominates. This tautomerism must be considered when interpreting NMR data.





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